REACTION_SMILES
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[CH3:11][C:12]([CH3:13])([O-:14])[CH3:15].[Cl:17][c:18]1[n:19][cH:20][n:21][cH:22][c:23]1[I:24].[K+:16].[NH2:1][c:2]1[cH:3][c:4]([F:10])[c:5]([OH:9])[cH:6][c:7]1[F:8].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[NH2:1][c:2]1[cH:3][c:4]([F:10])[c:5]([O:9][c:18]2[n:19][cH:20][n:21][cH:22][c:23]2[I:24])[cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncncc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(F)c(O)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Nc1cc(F)c(Oc2ncncc2I)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |